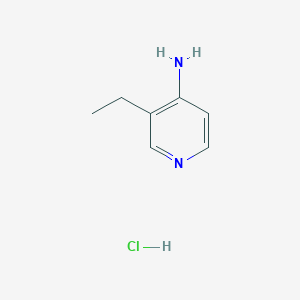

3-Ethylpyridin-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethylpyridin-4-amine hydrochloride is a chemical compound with the molecular formula C7H11ClN2 and a molecular weight of 158.63 . It is commonly used in various scientific research.

Molecular Structure Analysis

The molecular structure of 3-Ethylpyridin-4-amine hydrochloride consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact structure can be determined using spectroscopic methods .Physical And Chemical Properties Analysis

3-Ethylpyridin-4-amine hydrochloride has a melting point of 209-210 °C . Other physical and chemical properties such as its density, boiling point, and flash point are not specified in the search results .Aplicaciones Científicas De Investigación

Anticancer Agents

3-Ethylpyridin-4-amine hydrochloride has been studied in the context of anticancer agents. Researchers have synthesized compounds related to this chemical, assessing their effects on cell proliferation and survival in cancer models. For instance, Temple et al. (1983) explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derivatives of 3-Ethylpyridin-4-amine, and evaluated their impact on L1210 cells and mice with P388 leukemia (Temple et al., 1983).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Annand et al. (1965) investigated the adsorption of compounds like 4-ethylpyridine on steel, demonstrating its potential as a corrosion inhibitor (Annand et al., 1965).

Antimalarial Research

In antimalarial research, compounds derived from 3-Ethylpyridin-4-amine have been synthesized and tested. Barlin and Tan (1984) prepared N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines from ethyl 3-aminopyridine-2-carboxylate, evaluating their antimalarial activity (Barlin & Tan, 1984).

Liquid Chromatography and Fluorescence Detection

Lian et al. (2009) developed a method for determining amines, using derivatives of 3-Ethylpyridin-4-amine in high-performance liquid chromatography with fluorescence detection (Lian et al., 2009).

Non-Steroidal Antiinflammatory Agents

Ukrainets et al. (1993) researched the synthesis of N-(2-pyridyl)amides of 1-R-4-hydroxy-2-quinolone-3-carboxylic acids as potential non-steroidal antiinflammatory agents, involving reactions with 2-aminopyridine (Ukrainets et al., 1993).

Bioconjugation in Aqueous Media

Research by Nakajima and Ikada (1995) on the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media involved the use of ethylenediamine and benzylamine, which are structurally similar to 3-Ethylpyridin-4-amine (Nakajima & Ikada, 1995).

Electrosynthesis from Cyanopyrazole

Mikhal’chenko et al. (2007) explored the electrosynthesis of amines from 1-ethyl-4-nitro-3-cyanopyrazole, a process relevant to the synthesis and applications of 3-Ethylpyridin-4-amine (Mikhal’chenko et al., 2007).

Orthometalation in Chemistry

Vicente et al. (1997) investigated the orthometalation of primary amines, which has implications for the chemistry and applications of compounds like 3-Ethylpyridin-4-amine (Vicente et al., 1997).

Propiedades

IUPAC Name |

3-ethylpyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-2-6-5-9-4-3-7(6)8;/h3-5H,2H2,1H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBBDHZCSKSQEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylpyridin-4-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2632604.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2632609.png)

![N-(2,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2632615.png)

![1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2632618.png)

![Dimethyl 3-[(3,4-dichloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2632621.png)